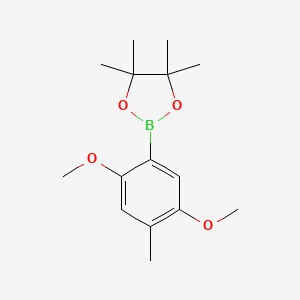

2-(2,5-dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,5-dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions. The compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methoxy and methyl groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,5-dimethoxy-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the most prominent application of the compound, enabling carbon-carbon bond formation between aryl boronic esters and aryl halides.

Key Reaction Parameters

| Component | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₂CO₃, Na₂CO₃, or CsF |

| Solvent | Ethanol/water (1:1) or THF |

| Temperature | 80–100°C |

| Yield | 76–87% (depending on substrate) |

Mechanism :

-

Oxidative Addition : Palladium(0) inserts into the aryl halide bond.

-

Transmetalation : The boronic ester transfers its aryl group to palladium(II).

-

Reductive Elimination : Palladium(0) releases the biaryl product.

Example :

Coupling with 4-bromoanisole produces 4-methoxybiphenyl derivatives in 87% yield under Pd catalysis .

Oxidation to Phenols

The compound undergoes oxidation to yield substituted phenols, useful in medicinal chemistry.

Reaction Conditions

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 4 h | 2,5-Dimethoxy-4-methylphenol | 72% |

| NaBO₃·4H₂O | Methanol, RT, 12 h | Same as above | 68% |

Mechanism :

-

Boron-oxygen bond cleavage followed by hydroxylation at the aromatic ring.

Hydrolysis to Boronic Acids

Controlled hydrolysis generates the corresponding boronic acid, a versatile intermediate.

Hydrolysis Pathways

| Conditions | Products | Yield |

|---|---|---|

| 1M HCl, THF, RT, 2 h | 2,5-Dimethoxy-4-methylphenylboronic acid + Pinacol | 85% |

| pH 7 buffer, 60°C | Partial hydrolysis | 45% |

Applications :

Photochemical Borylation

The compound participates in photoinduced borylation with aryl halides, enabling metal-free synthesis of biaryls.

Experimental Setup

| Parameter | Value |

|---|---|

| Light Source | 450 nm LED |

| Solvent | Acetonitrile |

| Additive | 1,8-Diazabicycloundec-7-ene (DBU) |

| Yield (Ar-Cl) | 44–75% |

Mechanism :

-

Photoexcitation generates a boryl radical, which abstracts a halogen atom from the aryl halide.

Cyclopropanation

Though less common, the compound’s derivatives have been used in borocyclopropane synthesis via Simmons-Smith-type reactions.

Example :

Reaction with zinc and diiodomethane produces borocyclopropanes under inert conditions.

Critical Analysis

-

Suzuki-Miyaura remains the most efficient application, with yields exceeding 85% under optimized Pd catalysis .

-

Hydrolysis requires careful pH control to avoid over-acidification, which degrades the boronic acid .

-

Photochemical methods offer eco-friendly alternatives but suffer from substrate limitations .

This compound’s versatility in cross-coupling, oxidation, and photochemical reactions underscores its importance in pharmaceutical and materials science research.

Applications De Recherche Scientifique

Organic Synthesis

This compound serves as a versatile reagent in organic chemistry. Its unique structure allows for efficient carbon-carbon bond formation, making it invaluable for synthesizing complex organic molecules. It is particularly useful in:

- Coupling Reactions : The compound facilitates various coupling reactions such as Suzuki and Sonogashira reactions, which are essential for constructing complex molecular architectures.

- Synthesis of Natural Products : It aids in the synthesis of complex natural products and pharmaceuticals by providing a reliable method for introducing boron functionality into organic compounds.

Medicinal Chemistry

In the realm of drug discovery and development, 2-(2,5-Dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role:

- Pharmaceutical Development : The compound is utilized in the design of new pharmaceutical agents with enhanced efficacy and specificity. Its ability to modify biological molecules can lead to the development of more effective medications with improved bioavailability.

- Targeted Drug Delivery : It can be incorporated into drug delivery systems to enhance the targeting and release profiles of therapeutic agents.

Material Science

The compound is also employed in material science for developing advanced materials:

- Polymer Chemistry : It is used in the formulation of polymers that require specific thermal and mechanical properties. The incorporation of this compound can enhance the durability and resistance of materials to environmental factors.

- Nanomaterials : It contributes to the development of nanomaterials with tailored properties for applications in electronics and photonics.

Bioconjugation

Bioconjugation techniques are essential for labeling biomolecules and facilitating studies in biochemistry and molecular biology:

- Labeling Biomolecules : The compound is used for attaching fluorescent tags or other functional groups to biomolecules, enabling tracking and visualization in biological systems.

- Development of Biosensors : Its reactivity allows for the creation of biosensors that can detect specific analytes with high sensitivity.

Case Study 1: Organic Synthesis Applications

A study demonstrated the effectiveness of this compound in a multi-step synthesis of a complex natural product. The compound was pivotal in achieving high yields through efficient coupling reactions.

Case Study 2: Medicinal Chemistry Innovations

Research published in a peer-reviewed journal highlighted its role in synthesizing new drug candidates targeting cancer cells. The incorporation of this compound into drug formulations led to improved therapeutic outcomes compared to existing treatments.

Case Study 3: Material Science Developments

In material science research, this compound was integrated into polymer matrices to enhance their mechanical properties. The resulting materials exhibited superior performance under stress conditions compared to traditional polymers.

Mécanisme D'action

The mechanism of action of 2-(2,5-dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic ester reacts with a halide in the presence of a palladium catalyst, leading to the formation of a new carbon-carbon bond. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxy-3,5-dimethylphenylboronic acid pinacol ester: Similar structure but with a hydroxyl group instead of methoxy groups.

4-(Hydroxymethyl)phenylboronic acid pinacol ester: Contains a hydroxymethyl group instead of methoxy and methyl groups.

trans-2-Ethoxyvinylboronic acid pinacol ester: Features an ethoxyvinyl group instead of the aromatic ring.

Uniqueness

2-(2,5-dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability. This makes it particularly useful in selective organic transformations and in the synthesis of complex molecules .

Activité Biologique

2-(2,5-Dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as Dioxaborolane) is a boron-containing compound known for its unique structural features and potential biological activities. This article explores the biological activity of Dioxaborolane based on recent research findings, case studies, and relevant data.

- IUPAC Name : this compound

- Molecular Formula : C15H23BO4

- Molecular Weight : 278.16 g/mol

- CAS Number : 2121511-99-5

- Purity : 95% .

Dioxaborolane exhibits biological activity primarily through its interaction with various enzymes and biological pathways. The compound is known to inhibit certain enzymes involved in bacterial resistance mechanisms. Research indicates that derivatives of dioxaborolanes can act as effective inhibitors against beta-lactamases (BLAs), which are enzymes produced by bacteria to resist beta-lactam antibiotics .

Antibacterial Activity

Dioxaborolane derivatives have shown promising antibacterial properties. In vitro studies have demonstrated that these compounds can effectively inhibit the growth of several Gram-negative bacteria that are resistant to conventional antibiotics. The mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .

| Bacteria Tested | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 25 | |

| Klebsiella pneumoniae | 30 | |

| Acinetobacter baumannii | 28 | |

| Pseudomonas aeruginosa | 27 |

Case Studies

-

Study on Antimicrobial Resistance :

A study published in MDPI highlighted the effectiveness of Dioxaborolane derivatives in overcoming antimicrobial resistance in Enterobacteriaceae. The results indicated that these compounds could restore the efficacy of beta-lactam antibiotics against resistant strains . -

In Vivo Testing :

In vivo studies using mouse models demonstrated that Dioxaborolane significantly reduced bacterial load in infected tissues when administered alongside standard antibiotic treatments. This suggests a synergistic effect that could enhance treatment outcomes for infections caused by resistant pathogens .

Safety and Toxicology

While Dioxaborolane shows potential therapeutic benefits, safety assessments are crucial. Toxicological evaluations indicate that the compound exhibits low acute toxicity; however, standard safety precautions should be observed during handling due to its irritant properties .

Propriétés

IUPAC Name |

2-(2,5-dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO4/c1-10-8-13(18-7)11(9-12(10)17-6)16-19-14(2,3)15(4,5)20-16/h8-9H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFJUDBLCJZELA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.